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Compound of Interest

Compound Name: Haplotoxin-2

Cat. No.: B15600393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of Haplotoxin-2 (HapTx2)

with other well-characterized Inhibitor Cystine Knot (ICK) motif toxins, namely Protoxin-II

(ProTx-II) and Hanatoxin (HaTx1). The ICK motif, characterized by a unique disulfide bridge

pattern, imparts exceptional stability to these toxins, making them valuable scaffolds for drug

design. This document presents quantitative data in a clear tabular format, details the

experimental protocols for structure and function determination, and includes visualizations of

the ICK motif and experimental workflows.

Structural and Functional Comparison of ICK Motif
Toxins
The ICK motif is a highly conserved structural scaffold found in a wide array of peptide toxins

from spiders, scorpions, and cone snails. This motif is defined by three interlocking disulfide

bonds with a Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) connectivity. This arrangement

forms a pseudo-knot, conferring remarkable resistance to thermal and chemical denaturation

and proteolysis. While sharing a common structural core, subtle variations in amino acid

sequence and surface charge distribution among ICK toxins lead to a diversity of

pharmacological targets, primarily voltage-gated ion channels.
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Feature
Haplotoxin-2
(HWTX-I as proxy)

Protoxin-II Hanatoxin

PDB ID

Not available for

HapTx2; 1PNF for

HWTX-I

5O0U, 2N9T 1D1H

Organism Haplopelma schmidti Thrixopelma pruriens Grammostola rosea

Amino Acid Sequence
ECLGFGKGCNPSND

QCCKSSNLVCSRT

YCKWGWTCAPETG

WCYKHAWWTACDW

KC

ECYLFGGCSKTTAD

CCKHLCKFRDKYCA

WDFTF

Number of Residues 33 30 35

Molecular Weight (Da) 3750.36 3826.65 ~4100

Disulfide Bridges
Cys2-Cys17, Cys9-

Cys22, Cys16-Cys29

Cys(I)-Cys(IV),

Cys(II)-Cys(V),

Cys(III)-Cys(VI)

Cys(I)-Cys(IV),

Cys(II)-Cys(V),

Cys(III)-Cys(VI)

Primary Molecular

Target(s)

Voltage-gated sodium

channels (NaV), N-

type calcium channels

(CaV2.2)

Voltage-gated sodium

channel NaV1.7

Voltage-gated

potassium channels

(Kv2.1, Kv4.2)

IC50

~55 nM on

mammalian DRG NaV

channels; ~100 nM on

N-type CaV

channels[1][2]

0.3 nM on human

NaV1.7[3][4]

Modulates gating;

precise IC50 for block

is not the primary

measure of its activity.

Method of Structure

Determination
NMR Spectroscopy

X-ray Crystallography,

NMR Spectroscopy
NMR Spectroscopy[5]

Experimental Protocols
Determination of 3D Structure by NMR Spectroscopy
The three-dimensional structures of many ICK toxins, including Hanatoxin and the proxy for

Haplotoxin-2 (HWTX-I), have been determined using nuclear magnetic resonance (NMR)
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spectroscopy.[5][6] This technique allows for the characterization of protein structures in

solution, which is a close approximation of their native environment.

General Protocol:

Sample Preparation: The toxin is purified from venom or produced recombinantly. For NMR

analysis, the peptide is dissolved in a suitable buffer, typically H₂O/D₂O (9:1) at a

concentration of 1-2 mM.

NMR Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed,

including:

Total Correlation Spectroscopy (TOCSY): To identify amino acid spin systems.

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in

space (< 5 Å), providing distance restraints.

Correlation Spectroscopy (COSY): To identify scalar-coupled protons.

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the amino acid sequence of the toxin.

Structural Calculations: The distance restraints obtained from the NOESY spectra, along with

dihedral angle restraints derived from coupling constants, are used as input for structure

calculation programs (e.g., CYANA, XPLOR-NIH). These programs generate a family of

structures consistent with the experimental data.

Structure Validation: The quality of the final ensemble of structures is assessed using

programs like PROCHECK-NMR to evaluate stereochemical parameters.

Whole-Cell Patch-Clamp Electrophysiology for
Functional Characterization
The functional activity of ICK toxins on ion channels is typically assessed using the whole-cell

patch-clamp technique.[7][8] This method allows for the recording of ionic currents flowing

through the membrane of a single cell.
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General Protocol:

Cell Culture: A cell line expressing the ion channel of interest (e.g., HEK293 cells transfected

with the gene for a specific Kv or NaV channel) is cultured on glass coverslips.

Pipette Preparation: Glass micropipettes with a tip resistance of 2-5 MΩ are fabricated using

a micropipette puller. The pipette is filled with an internal solution that mimics the intracellular

ionic composition.

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle

suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane

under the pipette tip, establishing electrical access to the cell's interior.

Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g.,

-80 mV). A series of voltage steps are applied to elicit ion channel currents, which are

recorded by an amplifier.

Toxin Application: The toxin is applied to the cell via the external bath solution at various

concentrations.

Data Analysis: The effect of the toxin on the ion channel currents is quantified. For channel

blockers, the concentration-response curve is plotted to determine the half-maximal

inhibitory concentration (IC50). For gating modifiers like Hanatoxin, the shift in the voltage-

dependence of activation is analyzed.[9]
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Caption: Schematic of the Inhibitor Cystine Knot (ICK) motif.
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Caption: Experimental workflow for ICK toxin characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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